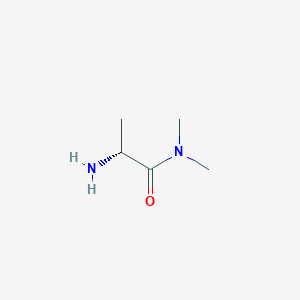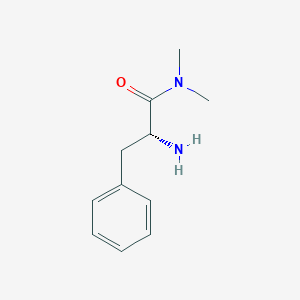
3-Phenyl-2-(phenylamino)propanoic acid
Übersicht
Beschreibung
“3-Phenyl-2-(phenylamino)propanoic acid” is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring), an amino group (NH2), and a propanoic acid group (CH2CH2COOH) . The InChI key for this compound is ONLXDDXNWDCHRV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 241.29 and a melting point of 169-172°C . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential Cinnamic acid derivatives, including compounds structurally related to 3-Phenyl-2-(phenylamino)propanoic acid, have been extensively explored for their anticancer properties. The phenyl acrylic acid functionality inherent in these compounds provides multiple reactive sites for chemical modification, leading to a variety of derivatives with potential antitumor activities. Recent research has significantly focused on cinnamoyl derivatives, emphasizing their synthesis and biological evaluation in anticancer research. This attention towards cinnamic acid derivatives highlights their underutilized potential in medicinal research since their first clinical use over a century ago (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects Caffeic acid (CA) and related phenylpropanoic acids, which are chemically related to this compound, have demonstrated significant neuroprotective effects. These compounds are potent antioxidants and have shown to offer protection against toxicity induced by various agents and experimental models of Alzheimer's disease (AD). Their potential as anti-AD therapeutic agents has been underscored by recent studies, which have examined their effects in the brain, including protection from β-amyloid formation, aggregation, and neurotoxicity (Habtemariam, 2017).
Antioxidant and Anti-inflammatory Properties Chlorogenic Acid (CGA), a phenolic acid related to this compound, is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. CGA's influence on lipid and glucose metabolism has potential implications for treating metabolic disorders such as diabetes, obesity, cardiovascular disease, and hepatic steatosis. These broad therapeutic roles underscore the significance of phenolic acids in pharmacological research (Naveed et al., 2018).
Safety and Hazards
The safety data sheet for “3-Phenyl-2-(phenylamino)propanoic acid” indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is advised .
Wirkmechanismus
Target of Action
It’s structurally related to 3-phenylpropionic acid, which is known to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .
Eigenschaften
IUPAC Name |
2-anilino-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLXDDXNWDCHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

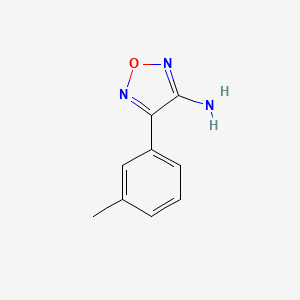
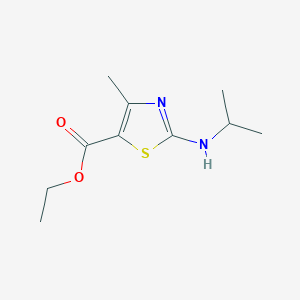
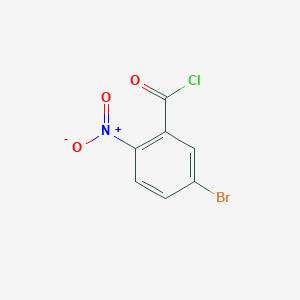

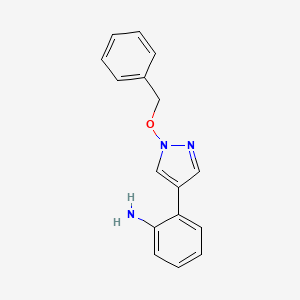

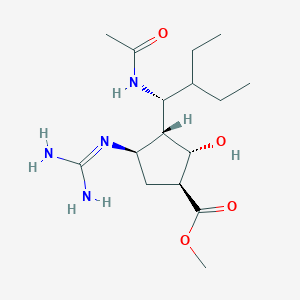
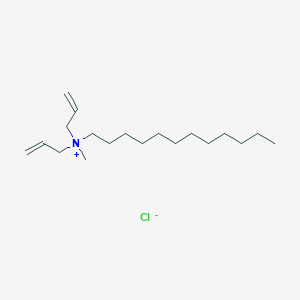
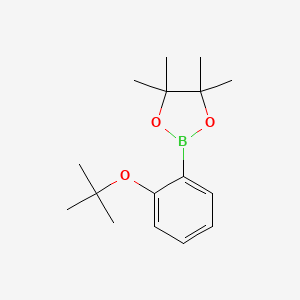

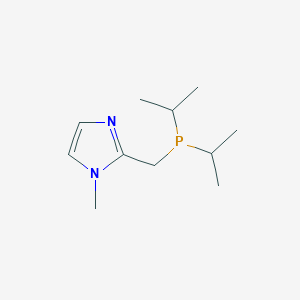
![tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate](/img/structure/B3253974.png)
